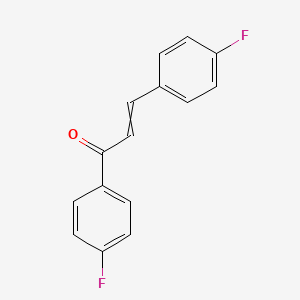
4,4'-Difluorochalcone
Cat. No. B8814545
M. Wt: 244.23 g/mol
InChI Key: AZBVDMNDUOURGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04874778
Procedure details


A solution of 59.9 g of 4,4'-difluorobenzylideneacetophenone in 600 ml of tetrahydrofuran is hydrogenated in the presence of 6 g of Raney nickel. After removal of the catalyst, the reaction mixture is concentrated by rotary evaporation, affording the title compound of the formula ##STR8## as a crude product with a refractive index of n20D =1.5478.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]=[CH:7][C:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1>O1CCCC1.[Ni]>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][CH2:7][C:8]([C:10]2[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=2)=[O:9])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=CC(=O)C2=CC=C(C=C2)F)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)CCC(=O)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
